molecular formula C22H20ClN5O3 B14106128 3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14106128
M. Wt: 437.9 g/mol
InChI Key: XVDRCRYFKQYHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a purine core substituted with chlorophenyl and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reactions: The purine core undergoes substitution reactions to introduce the chlorophenyl and methoxyphenyl groups. These reactions often require the use of strong bases or acids as catalysts.

    Cyclization: The substituted purine undergoes cyclization to form the trihydroimidazolidino ring. This step may involve the use of specific reagents such as phosphorus oxychloride or other cyclizing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)methyl]-8-(4-hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
  • 3-[(2-bromophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
  • 3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-ethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-5-3-4-6-17(14)23)27-12-11-26(21(27)24-19)15-7-9-16(31-2)10-8-15/h3-10H,11-13H2,1-2H3

InChI Key

XVDRCRYFKQYHMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.